molecular formula C18H18N2O2S B12596128 5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide CAS No. 648899-07-4

5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide

Cat. No.: B12596128
CAS No.: 648899-07-4
M. Wt: 326.4 g/mol
InChI Key: FVHYBMOHINTCDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N-(2,3-dimethylphenyl)naphthalene-2-sulfonamide
  • 5-Amino-N-(2,4-dimethylphenyl)naphthalene-1-sulfonamide
  • 5-Amino-N-(2,3-dimethylphenyl)anthracene-1-sulfonamide

Uniqueness

5-Amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest .

Properties

CAS No.

648899-07-4

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-amino-N-(2,3-dimethylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-12-6-3-10-17(13(12)2)20-23(21,22)18-11-5-7-14-15(18)8-4-9-16(14)19/h3-11,20H,19H2,1-2H3

InChI Key

FVHYBMOHINTCDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N)C

Origin of Product

United States

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